4'-Bromo-3,4-dimethyl-1,1'-biphenyl
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Overview
Description
1,1’-Biphenyl, 4’-bromo-3,4-dimethyl- is an organic compound with the molecular formula C14H13Br. It is a derivative of biphenyl, where the biphenyl core is substituted with a bromine atom at the 4’ position and two methyl groups at the 3 and 4 positions.
Preparation Methods
The synthesis of 1,1’-Biphenyl, 4’-bromo-3,4-dimethyl- can be achieved through several synthetic routes. One common method involves the bromination of 3,4-dimethylbiphenyl using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform under controlled temperature conditions .
Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. These methods often employ similar reagents and conditions but are optimized for large-scale production.
Chemical Reactions Analysis
1,1’-Biphenyl, 4’-bromo-3,4-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters in the presence of a palladium catalyst to form biaryl derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1’-Biphenyl, 4’-bromo-3,4-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its ability to undergo various substitution and coupling reactions makes it valuable in the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways. Its derivatives may serve as probes or inhibitors in biochemical assays.
Medicine: Potential applications include the development of new drugs or therapeutic agents. The compound’s structural features may be exploited to design molecules with specific biological activities.
Industry: It can be used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism by which 1,1’-Biphenyl, 4’-bromo-3,4-dimethyl- exerts its effects depends on the specific context of its use. In chemical reactions, the bromine atom and methyl groups influence the compound’s reactivity and selectivity. For example, in Suzuki-Miyaura coupling reactions, the bromine atom undergoes oxidative addition to the palladium catalyst, followed by transmetalation and reductive elimination steps to form the biaryl product .
In biological systems, the compound’s interactions with enzymes or receptors may involve binding to specific active sites or altering the conformation of target proteins. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
1,1’-Biphenyl, 4’-bromo-3,4-dimethyl- can be compared with other similar compounds, such as:
1,1’-Biphenyl, 4-bromo-: Lacks the methyl groups, which can affect its reactivity and applications.
1,1’-Biphenyl, 3,4-dimethyl-: Lacks the bromine atom, which influences its ability to participate in coupling reactions.
4-Bromo-4’-iodobiphenyl:
The uniqueness of 1,1’-Biphenyl, 4’-bromo-3,4-dimethyl- lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
CAS No. |
89346-64-5 |
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Molecular Formula |
C14H13Br |
Molecular Weight |
261.16 g/mol |
IUPAC Name |
4-(4-bromophenyl)-1,2-dimethylbenzene |
InChI |
InChI=1S/C14H13Br/c1-10-3-4-13(9-11(10)2)12-5-7-14(15)8-6-12/h3-9H,1-2H3 |
InChI Key |
GLBDTWZEPMRMKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)Br)C |
Origin of Product |
United States |
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